N-(pyridin-3-ylmethyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide
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Overview
Description
N-[(PYRIDIN-3-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoromethoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(PYRIDIN-3-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling with the trifluoromethoxyphenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, stringent quality control measures are implemented to monitor the reaction parameters and product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(PYRIDIN-3-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[(PYRIDIN-3-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(PYRIDIN-3-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but differ in their substituents and overall structure.
Thiazole Derivatives: Compounds containing the thiazole ring, which exhibit diverse biological activities such as antimicrobial and anticancer properties.
Uniqueness
N-[(PYRIDIN-3-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its combination of structural features, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H14F3N3O2S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)26-15-5-3-13(4-6-15)17-24-14(11-27-17)8-16(25)23-10-12-2-1-7-22-9-12/h1-7,9,11H,8,10H2,(H,23,25) |
InChI Key |
GQVBVDMLYUIQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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